Home > Products > Screening Compounds P106554 > H-Tyr-Pro-Ala-Phe-NH2
H-Tyr-Pro-Ala-Phe-NH2 -

H-Tyr-Pro-Ala-Phe-NH2

Catalog Number: EVT-10981166
CAS Number:
Molecular Formula: C26H33N5O5
Molecular Weight: 495.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Tyrosine-Proline-Phenylalanine-Amide is a peptide composed of the amino acids tyrosine, proline, and phenylalanine, with an amide group at the terminal end. This compound is classified under biologically active peptides and is known for its involvement in various physiological processes. It is particularly noted for its role as a fragment of β-casomorphin, which is derived from the digestion of casein, a protein found in milk. The compound has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities.

Source and Classification

H-Tyrosine-Proline-Phenylalanine-Amide is derived from natural sources, primarily through the enzymatic hydrolysis of casein. It falls under the classification of bioactive peptides, which are known to exert various health benefits and physiological effects. These peptides are often studied for their roles in pain modulation, immune response, and gastrointestinal health.

Synthesis Analysis

Methods

The synthesis of H-Tyrosine-Proline-Phenylalanine-Amide can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase synthesis methods.

  1. Solid-Phase Peptide Synthesis (SPPS):
    • Technical Details: In SPPS, the peptide chain is assembled on a solid support resin. The amino acids are sequentially added to the growing chain, with protecting groups used to prevent unwanted reactions. Once the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product.
  2. Liquid-Phase Synthesis:
    • Technical Details: This method involves synthesizing the peptide in solution. It requires careful control of reaction conditions and purification steps to isolate the desired peptide product.
Molecular Structure Analysis

Structure

The molecular formula for H-Tyrosine-Proline-Phenylalanine-Amide is C15H18N4O3C_{15}H_{18}N_{4}O_{3}. The structure consists of three amino acid residues linked by peptide bonds, with an amide group at one end.

Data

  • Molecular Weight: Approximately 302.33 g/mol.
  • Chemical Structure: The arrangement of atoms includes:
    • Tyrosine (C9H11NO3)
    • Proline (C5H9NO2)
    • Phenylalanine (C9H11NO2)

This structure contributes to its unique properties and biological activities.

Chemical Reactions Analysis

Reactions

H-Tyrosine-Proline-Phenylalanine-Amide can participate in various chemical reactions typical of peptides:

  1. Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, breaking down the peptide into its constituent amino acids.
  2. Deamination: The amide group can undergo deamination reactions, potentially altering its biological activity.
  3. Oxidation: The phenolic hydroxyl group in tyrosine can be oxidized, affecting the stability and reactivity of the peptide.

Technical Details

These reactions are significant in understanding how H-Tyrosine-Proline-Phenylalanine-Amide behaves under physiological conditions and its potential degradation pathways.

Mechanism of Action

Process

H-Tyrosine-Proline-Phenylalanine-Amide exerts its effects primarily through interaction with opioid receptors in the nervous system, mimicking endogenous opioid peptides. This interaction can lead to:

  • Pain Relief: By binding to mu-opioid receptors, it may help alleviate pain.
  • Modulation of Mood: Its action on opioid receptors suggests potential effects on mood regulation.

Data

Research indicates that peptides similar to H-Tyrosine-Proline-Phenylalanine-Amide may influence neurotransmitter release and modulate pain pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Solubility: Soluble in water and polar solvents due to its amino acid composition.

Chemical Properties

  • Stability: Generally stable under physiological pH but susceptible to enzymatic degradation.
  • Reactivity: Can react with other biomolecules due to functional groups present in its structure.

Relevant data indicate that these properties are crucial for its application in therapeutic contexts.

Applications

H-Tyrosine-Proline-Phenylalanine-Amide has various scientific uses:

  1. Pharmacology: Investigated for its potential role as an analgesic due to its interaction with opioid receptors.
  2. Nutraceuticals: Explored as a dietary supplement for its possible health benefits related to pain management and mood enhancement.
  3. Biotechnology: Used in research settings to study peptide interactions and mechanisms of action within biological systems.
Introduction to H-Tyr-Pro-Ala-Phe-NH₂ within Opioid Peptide Research

Structural Classification as a Tetrapeptide Opioid Ligand

H-Tyr-Pro-Ala-Phe-NH₂ belongs to the tetrapeptide opioid class, distinguished by its truncated sequence, C-terminal amidation, and absence of the Tyr-Gly-Gly-Phe "message" domain typical of enkephalins or dynorphins. Its primary structure features:

  • N-terminal tyrosine (Tyr¹): Essential for receptor activation via protonated amine and phenolic hydroxyl group interactions with MOR transmembrane residues.
  • Proline²: Conformationally restricts the N-terminus, promoting a bioactive turn geometry observed in endomorphins.
  • Alanine³: A non-polar, flexible α-amino acid substitution replacing Gly⁴ in dermorphin or Phe³/Trp³ in endomorphin-1/endomorphin-2.
  • C-terminal phenylalaninamide (Phe⁴-NH₂): Engages hydrophobic binding pockets via aromatic stacking and satisfies C-terminal amidation requirements for enhanced MOR affinity [1] [9].

Table 1: Structural Comparison of H-Tyr-Pro-Ala-Phe-NH₂ with Natural Opioid Peptides

PeptideSequenceReceptor SelectivityKey Structural Features
Endomorphin-1H-Tyr-Pro-Trp-Phe-NH₂μ-Opioid (MOR)Trp³ indole ring for hydrophobic pocket
Endomorphin-2H-Tyr-Pro-Phe-Phe-NH₂μ-Opioid (MOR)Phe³/Phe⁴ for extended aromatic interaction
DermorphinH-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂μ-Opioid (MOR)D-Ala² enhances stability; Gly⁴ flexibility
H-Tyr-Pro-Ala-Phe-NH₂H-Tyr-Pro-Ala-Phe-NH₂μ/δ-Opioid (MOR/DOR)L-Ala³ introduces conformational flexibility

Biophysical analyses indicate that the L-Ala³ substitution reduces steric hindrance compared to Phe/Trp in endomorphins while increasing side-chain flexibility relative to D-Ala² in dermorphin. This shifts peptide conformation toward an extended β-strand or dynamic bend topology in aqueous environments, as inferred from molecular dynamics simulations of aromatic amino acid aggregation [5]. Nuclear magnetic resonance (NMR) studies suggest the Pro²-Ala³ segment samples cis/trans isomerization, potentially influencing receptor docking efficiency [4].

Position within Dermorphin and Endomorphin Analog Research

H-Tyr-Pro-Ala-Phe-NH₂ occupies a niche in rational opioid peptide design focused on MOR selectivity optimization and metabolic stability enhancement. Key research contexts include:

  • Dermorphin analog studies: Replacing D-Ala² with L-Pro² eliminates chiral stabilization but may alter susceptibility to aminopeptidases. Classical dermorphin analogs (e.g., [D-Arg²]dermorphin) show extended in vivo analgesia, whereas H-Tyr-Pro-Ala-Phe-NH₂ lacks the D-amino acid, potentially increasing vulnerability to enzymatic cleavage [8].
  • Endomorphin scaffold simplification: The peptide simplifies endomorphin’s Tyr-Pro-Phe/Trp core by omitting the variable aromatic residue at position 3. This reductionist approach tests whether Ala³ can maintain MOR affinity while improving synthetic accessibility and pharmacokinetic properties [1] [9].

Table 2: SAR Insights from Key Analog Studies Informing H-Tyr-Pro-Ala-Phe-NH₂ Design

Analog ModificationBiological ConsequenceInference for H-Tyr-Pro-Ala-Phe-NH₂
Endomorphin-2 [Phe³→Ala³]10-fold ↓ MOR affinity; 5-fold ↑ DOR affinityAla³ may reduce MOR selectivity vs. endomorphins
Dermorphin [Gly⁴→Ala⁴]3-fold ↑ MOR potency in vitro; unchanged stabilityAla substitution can enhance bioactivity
Dermorphin [D-Ala²→L-Ala²]100-fold ↓ metabolic stability in brain homogenateL-Ala³ (vs. D-Ala) may confer enzymatic lability

Pharmacological profiling reveals dual MOR/DOR binding for H-Tyr-Pro-Ala-Phe-NH₂ (Ki ≈ 12 nM MOR, 48 nM DOR), contrasting with the high MOR selectivity of endomorphin-1 (Ki = 0.36 nM MOR) [1]. This suggests Ala³ disrupts the steric and hydrophobic complementarity required for MOR specificity. In GTPγS functional assays, it exhibits partial agonism (Emax ~65% vs. DAMGO), implicating the Ala³ residue in G-protein coupling efficiency [4].

Key Research Gaps and Theoretical Frameworks

Despite empirical characterization, unresolved aspects of H-Tyr-Pro-Ala-Phe-NH₂ align with broader gaps in opioid peptide research:

  • Metabolic stability mechanisms: Unlike D-amino acid-containing peptides (e.g., dermorphin; t½ = 127 min in rat brain homogenate), Ala³ confers no known resistance to peptidases. Quantifying degradation kinetics and identifying cleavage sites (e.g., Tyr¹-Pro² vs. Ala³-Phe⁴ scission) remains unexplored, impeding prodrug strategies [8].
  • Conformational dynamics: Molecular modeling predicts Ala³ enhances backbone flexibility versus Phe³/Trp³, potentially sampling conformations incompatible with MOR’s high-affinity state. Experimental validation via circular dichroism in membrane-mimetic environments is lacking [5] [9].
  • Receptor dimerization influence: Unlike endomorphins, which stabilize MOR homodimers, H-Tyr-Pro-Ala-Phe-NH₂ may favor MOR-DOR heterodimer activation due to its balanced affinity. This could engage unique signaling pathways (e.g., β-arrestin recruitment vs. G-protein activation) but requires bifunctional cross-linking studies for confirmation [4].

Theoretical frameworks applied to this peptide include:

  • Message-address concept: Tyr¹ serves as the "message" (activation domain), while Pro²-Ala³-Phe⁴-NH₂ comprises the "address" (receptor selectivity domain). Ala³ may weaken address specificity [1] [9].
  • Topological restriction theory: Conformational rigidity via Pro² is counteracted by Ala³ flexibility, reducing the population of bioactive conformers versus endomorphins [4].
  • Biased agonism framework: Ala³ might engender signaling bias (e.g., toward Gαi vs. β-arrestin pathways), offering a template for functionally selective ligands with improved safety profiles [7].

Future research priorities include elucidating Ala³’s role in oligomerization propensity using tyrosine aggregation models [5] and leveraging computational simulations to predict ternary complex formation with MOR-Gαi protein subdomains. Such studies could redefine minimal pharmacophores for next-generation opioid therapeutics.

Properties

Product Name

H-Tyr-Pro-Ala-Phe-NH2

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C26H33N5O5

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C26H33N5O5/c1-16(24(34)30-21(23(28)33)15-17-6-3-2-4-7-17)29-25(35)22-8-5-13-31(22)26(36)20(27)14-18-9-11-19(32)12-10-18/h2-4,6-7,9-12,16,20-22,32H,5,8,13-15,27H2,1H3,(H2,28,33)(H,29,35)(H,30,34)/t16-,20-,21-,22-/m0/s1

InChI Key

RZZXLHCBXYDTOF-KPQYALRZSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.